molecular formula C12H17NO B8672741 4-(2,5-dimethylphenyl)morpholine CAS No. 213697-51-9

4-(2,5-dimethylphenyl)morpholine

Cat. No.: B8672741
CAS No.: 213697-51-9
M. Wt: 191.27 g/mol
InChI Key: HBIPKTVFAFMKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects This compound is characterized by the presence of a morpholine ring attached to a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)morpholine typically involves the reaction of 2,5-dimethylaniline with morpholine. One common method is the Mannich reaction, which involves the condensation of 2,5-dimethylaniline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-dimethylphenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as cholinesterases and legumain, thereby inhibiting their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the prevention of neurodegenerative processes . The compound’s ability to modulate enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and interfere with its function .

Comparison with Similar Compounds

4-(2,5-dimethylphenyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness:

Properties

CAS No.

213697-51-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-10-3-4-11(2)12(9-10)13-5-7-14-8-6-13/h3-4,9H,5-8H2,1-2H3

InChI Key

HBIPKTVFAFMKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (13.9 mg, 0.015 mmol, 3.0 mol % Pd), 2 [Example 1] (17.9 mg, 0.045 mmol, 4.5 mol %), and NaOt-Bu (140 mg, 1.4 mmol). The tube was purged with argon, fitted with a rubber septum and then DME (0.5 mL), 2-bromo-p-xylene (140 μL, 1.01 mmol) and morpholine (105 μL, 1.2 mmol) were added via syringe. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 24 h. The reaction mixture was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 185 mg (95%) of a colorless oil.
Quantity
140 mg
Type
reactant
Reaction Step One
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13.9 mg
Type
catalyst
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140 μL
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reactant
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Quantity
105 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

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